molecular formula C13H15NO3 B8705335 2-(1-Benzamidocyclobutyl)acetic acid

2-(1-Benzamidocyclobutyl)acetic acid

Cat. No.: B8705335
M. Wt: 233.26 g/mol
InChI Key: WSJUXAXXLSOAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzamidocyclobutyl)acetic acid is a cyclobutane-containing carboxylic acid derivative characterized by a benzamide substituent at the 1-position of the cyclobutane ring and an acetic acid moiety at the 2-position. The cyclobutane ring introduces significant steric strain, which influences its conformational flexibility and physicochemical properties compared to larger cyclic analogs like cyclohexane derivatives . However, specific pharmacological data for this compound remain sparse in the provided literature.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(1-benzamidocyclobutyl)acetic acid

InChI

InChI=1S/C13H15NO3/c15-11(16)9-13(7-4-8-13)14-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)

InChI Key

WSJUXAXXLSOAFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Key Structural Features
2-(1-Benzamidocyclobutyl)acetic acid C₁₃H₁₅NO₃ 233.26 ~4.5* Cyclobutane, benzamide, acetic acid
2-Cyclobutyl-2-phenylacetic acid C₁₂H₁₄O₂ 190.24 4.36 ± 0.10 Cyclobutane, phenyl, acetic acid
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Not reported Cyclobutane, benzyl, carboxylic acid
(1H-Benzimidazol-2-yl)acetic acid C₉H₈N₂O₂ 176.17 ~2.5–3.0† Benzimidazole, acetic acid

*Estimated based on acetic acid analogs ; †Derived from benzimidazole pKa trends .

Key Observations:
  • Cyclobutane vs.
  • Benzamide vs. Phenyl/Benzyl Groups : The benzamide group introduces hydrogen-bonding capacity, differentiating it from 2-Cyclobutyl-2-phenylacetic acid (lacking an amide) and 1-Benzylcyclobutane-1-carboxylic acid (lacking both amide and acetic acid groups) .
  • Acetic Acid Moiety : The carboxylic acid group (pKa ~4.5) enables ionization at physiological pH, similar to other acetic acid derivatives like diphenylacetic acid (pKa 4.7) .

Pharmacological Potential

  • (1H-Benzimidazol-2-yl)acetic Acid : Used in metalloproteinase inhibition studies due to the benzimidazole core’s metal-chelating properties .

Limitations and Challenges

  • Synthetic Complexity : Introducing the benzamide group onto a strained cyclobutane ring may require specialized catalysts or photochemical methods, increasing production costs.
  • Solubility: The compound’s low predicted solubility (due to aromatic and cyclobutane groups) could limit bioavailability, a challenge also noted for (1H-Benzimidazol-2-yl)acetic acid .

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